Loxapine succinate is a dibenzoxazepine derivative [, ]. It is classified as a dopamine receptor antagonist [, ] and is primarily investigated for its potential in various scientific research areas, including virology and cell biology.
Related Compounds
Loxapine
Compound Description: Loxapine is a tricyclic dibenzoxazepine derivative that acts as a dopamine receptor antagonist. [, ] It is the free base form of Loxapine succinate. [] Loxapine is known for its antipsychotic, antiemetic, sedative, anticholinergic, and antiadrenergic properties. []
Relevance: Loxapine is the active moiety of Loxapine succinate. [] Loxapine succinate is a salt form of Loxapine, designed to improve the drug's solubility and bioavailability. [] The pharmacological effects of Loxapine succinate are primarily attributed to Loxapine. []
Amoxapine
Compound Description: Amoxapine is an antidepressant drug belonging to the dibenzoxazepine class. [, ] It is structurally similar to both Loxapine succinate and Imipramine hydrochloride. [] Amoxapine acts by blocking the reuptake of norepinephrine and serotonin and exhibits dopamine-receptor blocking effects. []
Related Compound A
Relevance: The presence of Related Compound A as an impurity in Loxapine succinate formulations necessitates analytical methods to monitor its levels and ensure drug quality and safety. [] The ability to separate and quantify Related Compound A from Loxapine succinate is crucial for quality control in pharmaceutical manufacturing. []
Aromatic Ring-Hydroxy Loxapine
Compound Description: This compound is a metabolite of Loxapine identified in human urine. [] It is formed by hydroxylation of the aromatic ring of Loxapine.
Relevance: The identification of Aromatic Ring-Hydroxy Loxapine as a metabolite of Loxapine provides insights into the drug's metabolic pathway in humans. [] Understanding the metabolism of Loxapine is essential for determining its pharmacokinetic properties and potential drug interactions. []
Desmethyl Loxapine
Compound Description: Desmethyl Loxapine is another metabolite of Loxapine found in human urine. [] It is formed through demethylation of the N-methyl group on the piperazine ring of Loxapine.
Relevance: Similar to Aromatic Ring-Hydroxy Loxapine, the presence of Desmethyl Loxapine in urine demonstrates the metabolic conversion of Loxapine in the body. [] Identifying and quantifying Loxapine metabolites is essential for understanding its pharmacokinetic profile and potential drug interactions. []
Loxapine-N-oxide
Compound Description: This metabolite is identified in human urine following Loxapine administration. [] It is formed by oxidation of the nitrogen atom on the dibenzoxazepine ring of Loxapine.
Relevance: Loxapine-N-oxide, along with other metabolites, contributes to the understanding of Loxapine's metabolic fate in humans. [] This knowledge is crucial for evaluating the drug's pharmacokinetic properties and potential long-term effects. []
Chlorpromazine
Compound Description: Chlorpromazine is a first-generation antipsychotic drug belonging to the phenothiazine class. [, , , ] It is a dopamine receptor antagonist with antipsychotic, antiemetic, and sedative effects. [, , , ]
Relevance: Chlorpromazine serves as a comparator drug in clinical trials assessing the efficacy and safety of Loxapine succinate in treating schizophrenia. [, , , ] These studies aim to demonstrate whether Loxapine succinate offers comparable or superior therapeutic benefits to established antipsychotics like Chlorpromazine. [, , , ]
Trifluoperazine
Compound Description: Trifluoperazine belongs to the phenothiazine class of antipsychotic medications. [, , , ] Like Chlorpromazine, it exerts its antipsychotic effects by blocking dopamine receptors. [, , , ]
Relevance: Trifluoperazine is another active comparator drug used in clinical trials to evaluate the efficacy and safety profile of Loxapine succinate. [, , , ] Comparing Loxapine succinate to Trifluoperazine helps determine its relative effectiveness in managing schizophrenic symptoms and its side effect profile. [, , , ]
Haloperidol
Compound Description: Haloperidol is a butyrophenone-class antipsychotic drug known for its potent dopamine receptor antagonist properties. [, ]
Relevance: Haloperidol is mentioned in a study where a patient treated with Loxapine succinate developed catatonia. [] The catatonic symptoms persisted when the patient was switched to Haloperidol and subsided upon its discontinuation, suggesting a potential role of dopamine receptor antagonism in this adverse effect. []
Risperidone
Compound Description: Risperidone is a second-generation antipsychotic drug belonging to the benzisoxazole class. [, , , , ] It acts as an antagonist at both dopamine and serotonin receptors. [, , , , ]
Relevance: Risperidone serves as a comparator drug in clinical studies evaluating the efficacy and safety of Loxapine succinate in the treatment of schizophrenia. [, , , , ] These studies aim to compare the clinical effects, side effect profiles, and patient outcomes between Loxapine succinate and a newer generation antipsychotic like Risperidone. [, , , , ]
Thiothixene
Compound Description: Thiothixene is a thioxanthene-class antipsychotic drug that acts as a dopamine receptor antagonist. [, ]
Relevance: Thiothixene was used as a comparator drug in a clinical trial investigating the efficacy and safety of Loxapine succinate. [, ] The study aimed to compare the therapeutic benefits and side effects of Loxapine succinate with those of Thiothixene in treating schizophrenia. [, ]
Aripiprazole
Compound Description: Aripiprazole is a second-generation antipsychotic drug classified as a dopamine partial agonist. [, ]
Relevance: Aripiprazole is included in a study that investigates the sensitization effect of various bipolar drugs on drug-resistant cancer cells. [] Although not directly compared to Loxapine succinate in this specific study, Aripiprazole demonstrates a significant sensitization effect, suggesting its potential role in overcoming drug resistance in cancer. []
Source
Loxapine succinate is synthesized from loxapine, which itself is derived from dibenzodiazepine. It is available in various pharmaceutical forms, including tablets and injectable solutions.
Classification
Loxapine succinate belongs to the class of medications known as antipsychotics, specifically the typical antipsychotics. It operates primarily as a dopamine D2 receptor antagonist but also interacts with serotonin receptors, contributing to its therapeutic effects.
Synthesis Analysis
Methods
The synthesis of loxapine succinate involves several steps, typically starting from readily available precursors. A common method includes:
Condensation Reaction: Reacting an appropriate aromatic compound with an amine in an organic solvent to form an intermediate.
Reduction: The intermediate undergoes reduction to yield loxapine.
Salt Formation: Loxapine is then reacted with succinic acid to form loxapine succinate.
Technical Details
The synthesis can be optimized using various solvents such as dimethylformamide or toluene, and requires careful control of reaction conditions including temperature and pH to maximize yield and purity. For example, one method reports a yield of approximately 89.5% under specific conditions involving sodium hydroxide and heating at 80 °C for several hours.
Molecular Structure Analysis
Structure
Loxapine succinate has a complex molecular structure characterized by a dibenzodiazepine core. The molecular formula is C18H19ClN2O4S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms.
Data
Molecular Weight: Approximately 368.87 g/mol
Crystal Structure: X-ray diffraction studies reveal that loxapine succinate forms chains of protonated molecules, significantly influenced by water molecules incorporated within its crystal lattice.
Chemical Reactions Analysis
Reactions
Loxapine succinate undergoes various chemical reactions typical for organic compounds, including:
Hydrolysis: In aqueous environments, it can hydrolyze back into loxapine and succinic acid.
Degradation: Under extreme pH conditions or prolonged exposure to heat, it may degrade into less active metabolites.
Technical Details
The stability of loxapine succinate can be assessed using high-performance liquid chromatography (HPLC), which allows for the determination of its degradation profile under different storage conditions.
Mechanism of Action
Loxapine succinate exerts its antipsychotic effects primarily through antagonism of dopamine D2 receptors in the central nervous system. Additionally, it has affinity for serotonin 5-HT2A receptors, which may enhance its efficacy in treating symptoms associated with schizophrenia.
Process
Upon administration, loxapine succinate is absorbed into the bloodstream and crosses the blood-brain barrier. By blocking dopamine receptors, it reduces dopaminergic overactivity associated with psychotic states. The dual action on serotonin receptors may also help alleviate mood-related symptoms.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a white to off-white crystalline powder.
Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water.
Chemical Properties
pH Stability: Stable at neutral pH but sensitive to extreme acidic or basic conditions.
Melting Point: The melting point varies based on purity but generally falls within a specific range that can be determined via differential scanning calorimetry (DSC).
Relevant data from HPLC analysis indicates that loxapine succinate retains stability under controlled conditions but shows degradation when exposed to elevated temperatures or humidity levels.
Applications
Loxapine succinate is primarily used in clinical settings for:
Schizophrenia Treatment: Effective in managing acute episodes and long-term treatment plans.
Psychotic Disorders: Utilized in cases where other antipsychotics may not be effective or tolerated.
In addition to its therapeutic uses, ongoing research explores its potential applications in other neuropsychiatric disorders due to its unique pharmacological profile.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Loxapine is a dibenzooxazepine. It has a role as an antipsychotic agent and a dopaminergic antagonist. Loxapine is a conventional antipsychotic used in the therapy of schizophrenia. Loxapine therapy is commonly associated with minor serum aminotransferase elevations and in very rare instances has been linked to clinically apparent acute liver injury. Loxapine is only found in individuals that have used or taken this drug. It is an antipsychotic agent used in schizophrenia. Loxapine is a dopamine antagonist, and also a serotonin 5-HT2 blocker. The exact mode of action of Loxapine has not been established, however changes in the level of excitability of subcortical inhibitory areas have been observed in several animal species in association with such manifestations of tranquilization as calming effects and suppression of aggressive behavior. An antipsychotic agent used in schizophrenia. See also: Loxapine Succinate (has salt form); Loxapine Hydrochloride (has salt form).
Maralixibat (also known as SHP625, LUM001, and lopixibat) is an ileal bile acid transporter inhibitor, like [odevixibat]. Maralixibat is indicated for the treatment of cholestatic pruritus in patients with Alagille syndrome. Previously, patients with cholestatic pruritus associated with Alagille syndrome were treated with antihistamines, [rifampin], [ursodeoxycholic acid], [cholestyramine], [naltrexone], and [sertraline] alone or in combination. No clinical trials have been performed to assess the efficacy of these treatments for cholestatic pruritus and treatments were given based on a prescriber's clinical experience. Surgical interventions such as partial external bile diversion and ileal exclusion have also been used as treatments. Maralixibat represents the first FDA-approved treatment for cholestatic pruritus in patients with Alagille syndrome. It was granted FDA approval on 29 September 2021. In October 2022, the EMA's Committee for Medicinal Products for Human Use (CHMP) recommended maralixibat be granted marketing authorization for the treatment of cholestatic pruritus in patients with Alagille syndrome: it was granted marketing authorization in Europe on 13 December 2022. On July 21, 2023, maralixibat was also approved by Health Canada. Maralixibat is an Ileal Bile Acid Transporter Inhibitor. The mechanism of action of maralixibat is as an Ileal Bile Acid Transporter Inhibitor, and Organic Anion Transporting Polypeptide 2B1 Inhibitor. Maralixibat is an orally available inhibitor of the ileal bile salt transporter which is used to treat severe pruritus in patients with cholestatic liver disease including Alagille syndrome without cirrhosis. Maralixibat is associated with transient serum enzyme fluctuations particularly with long term therapy but has not been linked to instances of clinically apparent liver injury with jaundice, although experience with its use has been limited. See also: Maralixibat Chloride (has salt form).
Loprazolam is an imidazobenzodiazepine. Loprazolam is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III. It is a Depressants substance. Loprazolam is an imidazobenzodiazepine with anxiolytic, anticonvulsant, hypnotic, sedative and skeletal muscle relaxant properties. It is indicated for the short-term treatment of insomnia including difficulty in falling asleep and/or frequent nocturnal awakenings. Loprazolam is recommended as a short-term therapy only, due to adverse events associated with the drug including dependence and withdrawal symptoms. It is a positive modulator of GABA-A receptor that enhances the inhibitory neurotransmission. It is not an FDA-approved drug. Loprazolam (Triazulenone) marketed under the brand names Dormonoct, Havlane, Sonin, Somnovit, is a drug which is an imidazole benzodiazepine derivative. It possesses anxiolytic, anticonvulsant, sedative and skeletal muscle relaxant properties. It is available in 1 mg and 2 mg tablets. It is licensed and marketed for the short term treatment of moderately severe insomnia.
Loquatoside belongs to the class of organic compounds known as flavonoid-3-o-glycosides. These are phenolic compounds containing a flavonoid moiety which is O-glycosidically linked to carbohydrate moiety at the C3-position. Loquatoside exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, loquatoside is primarily located in the cytoplasm. Outside of the human body, loquatoside can be found in fruits and loquat. This makes loquatoside a potential biomarker for the consumption of these food products.